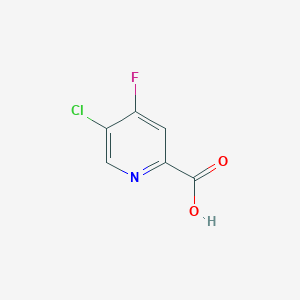

5-Chloro-4-fluoropicolinic acid

描述

Structure

3D Structure

属性

分子式 |

C6H3ClFNO2 |

|---|---|

分子量 |

175.54 g/mol |

IUPAC 名称 |

5-chloro-4-fluoropyridine-2-carboxylic acid |

InChI |

InChI=1S/C6H3ClFNO2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H,10,11) |

InChI 键 |

MWFZTXHBIJCHQP-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=CN=C1C(=O)O)Cl)F |

产品来源 |

United States |

Synthetic Methodologies and Route Development for 5 Chloro 4 Fluoropicolinic Acid

Established Synthetic Pathways

The construction of the 5-chloro-4-fluoropicolinic acid scaffold relies on the precise introduction of chloro and fluoro substituents onto a pyridine (B92270) ring, followed by the formation of the carboxylic acid or its amide derivative.

Halogenation Strategies for Pyridine Precursors

The introduction of halogen atoms onto the pyridine ring is a key step in the synthesis of this compound. Due to the electron-deficient nature of the pyridine ring, electrophilic substitution reactions often require harsh conditions. youtube.com Therefore, various strategies have been developed to achieve selective halogenation.

The chlorination of pyridine and its derivatives can be achieved through several methods, including vapor-phase chlorination at high temperatures and the use of chlorinating agents like phosphorus oxychloride (POCl₃). google.comnih.gov

Vapor-phase chlorination often involves passing the pyridine compound, chlorine gas, and an inert gas through a reactor at elevated temperatures, typically between 250°C and 500°C. google.com This method can suffer from a lack of selectivity and the formation of tars. google.com To improve selectivity, a two-stage reaction system can be employed, with a high-temperature zone followed by a lower-temperature zone. google.com

For the chlorination of hydroxypyridines, phosphorus oxychloride (POCl₃) is a common and effective reagent. nih.gov The reaction is often carried out neat or in a sealed reactor at high temperatures. nih.govnih.gov The use of a base, such as pyridine itself, can facilitate the reaction. nih.gov

| Chlorination Method | Reagent(s) | Typical Conditions | Substrate | Product(s) | Yield | Reference |

| Vapor-Phase Chlorination | Cl₂, Inert Gas | 350°C - 500°C (Zone 1), <340°C (Zone 2) | Pyridine | 2-Chloropyridine (B119429), 2,6-Dichloropyridine | Variable | google.com |

| POCl₃ Chlorination | POCl₃, Pyridine | 140°C - 160°C, Sealed Reactor | 2-Hydroxypyridines | 2-Chloropyridines | >90% | nih.gov |

| Triphosgene-Pyridine | Triphosgene, Pyridine | Room Temperature | Acyclic 1,3-Diols | 1,3-Dichlorides | High | nih.gov |

| This table summarizes various chlorination techniques applicable to pyridine and related compounds. |

Introducing a fluorine atom onto the pyridine ring can be accomplished through several methods, including direct fluorination, halogen exchange (Halex) reactions, and the use of fluorinating agents like cesium fluoride (B91410) (CsF) and potassium fluoride (KF).

Direct fluorination of pyridines with elemental fluorine can be achieved but often requires careful control of reaction conditions due to the high reactivity of fluorine. google.comrsc.org The reaction is typically carried out at low temperatures in an inert solvent. google.com A mixture of fluorine and iodine has also been used for the selective fluorination of pyridine derivatives at the 2-position. rsc.org

Halogen exchange reactions, such as the Finkelstein reaction, provide a milder approach to fluorination. wikipedia.org This involves the displacement of a chlorine or bromine atom with fluoride. The choice of fluoride source (e.g., KF, CsF) and solvent is crucial for the reaction's success. wikipedia.org The reactivity of fluoropyridines in subsequent nucleophilic aromatic substitution (SNAr) reactions is often higher than that of their chloro- or bromo- counterparts. nih.govacs.org

The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is another classic method for introducing fluorine onto an aromatic ring. nii.ac.jp

| Fluorination Method | Reagent(s) | Typical Conditions | Substrate | Product | Reference |

| Direct Fluorination | F₂ | -40°C to +25°C, Inert Solvent | Substituted Pyridines | 2-Fluoro Substituted Pyridines | google.com |

| Fluorine-Iodine Mixture | F₂, I₂ | Room Temperature | Pyridine Derivatives | 2-Fluoropyridines | rsc.org |

| Halogen Exchange (Finkelstein) | KF or NaF | Polar Aprotic Solvents | 2-Chloropyridine | 2-Fluoropyridine | google.comwikipedia.org |

| Balz-Schiemann Reaction | NaNO₂, HBF₄ | Diazotization followed by thermal decomposition | 4-Aminopyridine | 4-Fluoropyridine | nii.ac.jp |

| This table outlines common fluorination methods for pyridine rings. |

Carboxamide Formation from Pyridine Carboxylic Acids

The final step in synthesizing derivatives of this compound often involves the formation of a carboxamide from the corresponding carboxylic acid.

Direct amidation involves the reaction of a carboxylic acid with an amine. This transformation often requires a coupling agent to activate the carboxylic acid. Borane-based catalysts, such as borane-pyridine complex, have been shown to be effective for the direct amidation of a wide range of carboxylic acids and amines. mdpi.comresearchgate.net These reactions can tolerate various functional groups, including halogens. mdpi.com

A variety of coupling reagents are available for amide bond formation. youtube.com Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), as well as uronium-based reagents like HATU. youtube.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. youtube.com The choice of coupling reagent and reaction conditions can be critical for achieving high yields and minimizing side reactions. youtube.com The synthesis of bispyridine-based ligands through amide coupling reactions has been reported using isonicotinic acid and diaminoalkanes with a coupling agent like 1-propylphosphonic anhydride. nih.gov

| Amidation Method | Reagent(s) | Typical Conditions | Substrate | Product | Reference |

| Borane-Catalyzed Amidation | Borane-Pyridine Complex | Reflux in Xylenes | Aromatic/Aliphatic Carboxylic Acids and Amines | Secondary/Tertiary Carboxamides | mdpi.com |

| Carbodiimide Coupling | DCC or EDCI, with or without additives like DMAP | Dichloromethane | Amino Acids, Alcohols | Peptides, Esters | youtube.com |

| Uronium Salt Coupling | HATU | Dichloromethane | Amino Acids | Peptides | youtube.com |

| Phosphonium Salt Coupling | BOP Reagent | Not specified | Not specified | Amides | youtube.com |

| Phosphonic Anhydride Coupling | 1-Propylphosphonic Anhydride, Triethylamine | Anhydrous DMF or DMSO | Isonicotinic Acid, Diaminoalkanes | Bispyridine Ligands | nih.gov |

| This table presents various methods for the formation of carboxamides from carboxylic acids. |

Esterification and Hydrolysis Processes

Esterification and hydrolysis are fundamental reversible reactions in the synthesis of picolinic acids and their derivatives. youtube.com

Fischer Esterification: The conversion of a carboxylic acid to an ester in the presence of an acid catalyst and an alcohol is known as Fischer esterification. masterorganicchemistry.com This equilibrium-driven process is crucial for protecting the carboxylic acid group or for creating ester intermediates that may be more amenable to certain reaction conditions than the free acid. youtube.commasterorganicchemistry.com The reaction involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Subsequent nucleophilic attack by the alcohol, followed by proton transfer and elimination of water, yields the ester. youtube.commasterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it forms. masterorganicchemistry.com

Acid-Catalyzed Ester Hydrolysis: The reverse reaction, acid-catalyzed hydrolysis, converts an ester back to the corresponding carboxylic acid. masterorganicchemistry.com This is often the final step in a multi-step synthesis, where an ester intermediate is deprotected to yield the final picolinic acid product. The mechanism is the microscopic reverse of Fischer esterification, driven by the presence of excess water. masterorganicchemistry.comrsc.org First, the carbonyl oxygen of the ester is protonated, followed by the nucleophilic attack of water. rsc.org After a proton transfer, the alcohol portion is eliminated, and deprotonation of the resulting carbonyl yields the carboxylic acid. rsc.org

These processes are integral in synthetic routes where the carboxylic acid functionality needs to be masked or when the final product is the acid itself, derived from an ester precursor.

Multi-step Syntheses and Intermediate Compounds

The construction of a polysubstituted pyridine ring like that in this compound is typically achieved through a multi-step pathway, often starting from simpler, commercially available pyridine derivatives.

The synthesis often begins with a pre-functionalized pyridine ring. For instance, a common strategy involves starting with a picolinic acid or a related derivative and introducing the required substituents sequentially. umsl.edu The synthesis of substituted picolinic acids can involve several key transformations:

Nitration: Introducing a nitro group onto the pyridine ring, which can later be reduced to an amino group and subsequently replaced via diazotization reactions. researchgate.net

Halogenation: The direct introduction of halogen atoms (chlorine, bromine) onto the pyridine ring.

Oxidation: Conversion of a methyl group at the 2-position of the pyridine ring into a carboxylic acid. orgsyn.org

A plausible, though not explicitly detailed in the provided results, synthetic route could start from a fluorinated pyridine derivative. For example, starting with a compound like 5-fluoropicolinic acid, one could envision a chlorination step to introduce the chloro substituent at the desired position. molbase.comchemicalbook.com The synthesis of related compounds, such as 5-chloro-2,3,4-trifluorobenzoic acid, has been achieved from 2,3,4,5-trifluorobenzoic acid through a sequence of nitration, selective reduction, diazotization, and chlorination, highlighting a potential strategy for synthesizing halogenated aromatic acids. researchgate.net

Halogenated building blocks are critical in the synthesis of complex organic molecules. Methyl 5-bromo-4-fluoropicolinate is a key intermediate whose structure allows for further functionalization. aobchem.comparchem.com The bromine atom at position 5 is a versatile handle for introducing other groups.

This intermediate can be synthesized from picolinic acid through bromination, chlorination (or fluorination in this case), and subsequent esterification. The bromine and fluorine atoms on the pyridine ring make it susceptible to various chemical transformations:

Substitution Reactions: The bromine atom, being a good leaving group, can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

While the direct conversion of methyl 5-bromo-4-fluoropicolinate to this compound is not explicitly described, the bromo group could potentially be replaced by a chloro group through a halogen exchange reaction or other substitution methodologies. Subsequently, hydrolysis of the methyl ester would yield the final carboxylic acid.

Reaction Mechanisms in Synthesis

The synthesis of this compound and its intermediates involves several fundamental reaction mechanisms that are central to modern organic chemistry.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity in substitution reactions.

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic attack compared to benzene (B151609). Electrophilic substitution, when it occurs, generally directs incoming electrophiles to the 3- and 5-positions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it particularly susceptible to nucleophilic aromatic substitution, especially when good leaving groups (like halogens) are present at the 2-, 4-, or 6-positions. researchgate.netrsc.org The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the electron-withdrawing nitrogen atom. researchgate.net In the synthesis of this compound derivatives, SNAr reactions are crucial for introducing or replacing substituents on the pyridine ring. researchgate.net

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of substituted pyridines. rhhz.netwikipedia.orgmdpi.com

General Mechanism: These reactions typically involve a catalytic cycle that includes three main steps:

Oxidative Addition: A low-valent transition metal catalyst (often palladium-based) inserts into the carbon-halide bond of an organic halide (like methyl 5-bromo-4-fluoropicolinate). rhhz.netwikipedia.org

Transmetalation: A second organic fragment, typically in the form of an organometallic reagent (e.g., an organoboron compound in Suzuki coupling), transfers its organic group to the transition metal catalyst. rhhz.netwikipedia.org

Reductive Elimination: The two organic fragments on the metal center are coupled together, forming the final product and regenerating the active catalyst. rhhz.netwikipedia.org

Specific Reactions:

Suzuki-Miyaura Coupling: Couples an organoboron compound with an organic halide. rhhz.net

Sonogashira Coupling: Specifically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.commdpi.comacs.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst. mdpi.commdpi.com

Heck Reaction: A coupling reaction between an unsaturated halide and an alkene.

These coupling reactions provide efficient and selective methods for elaborating the structure of intermediates like halogenated picolinates to build more complex molecules.

Interactive Data Table: Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C6H3ClFNO2 | 175.55 | Not explicitly found |

| 5-Fluoropicolinic acid | C6H4FNO2 | 141.10 | 107504-08-5 molbase.comchemicalbook.com |

| Methyl 5-bromo-4-fluoropicolinate | C7H5BrFNO2 | 234.02 | 1256788-80-3 aobchem.com |

| Picolinic acid | C6H5NO2 | 123.11 | 98-98-6 |

| Methyl 5-bromo-4-chloropicolinate | C7H5BrClNO2 | 250.48 | 1256823-57-0 |

Regioselectivity and Stereoselectivity Control

Regioselectivity:

The primary challenge in the synthesis of this compound lies in achieving the desired regiochemistry of the halogen substituents on the pyridine ring. The electronic nature of the pyridine ring, influenced by the nitrogen atom and the carboxylic acid group, dictates the positions susceptible to electrophilic and nucleophilic attack.

In the context of halogenation of pyridine derivatives, the position of substitution is highly dependent on the existing substituents and the reaction mechanism. For instance, in the synthesis of related halogenated pyridines, the regioselectivity of chlorination and fluorination can be directed by the careful choice of reagents and reaction conditions. The synthesis of 2-halo-substituted pyridines can be achieved with high regioselectivity through the halogenation of pyridine N-oxides. nih.gov The presence of an activating group, such as an amino group, can also direct the regioselective halogenation of the pyridine ring. researchgate.net For the synthesis of this compound, a potential strategy involves the functionalization of a pre-substituted pyridine ring. For example, starting with a 2-chloropyridine derivative, a 4,5-regioselective functionalization could be a viable route. mdpi.com

The introduction of the fluorine atom can be particularly challenging. Methods for the mild fluorination of chloropyridines using in situ generated anhydrous tetrabutylammonium (B224687) fluoride have been developed, offering a potential pathway for the synthesis of fluorinated pyridine derivatives at room temperature. acs.org Another approach involves the use of Selectfluor as a fluorinating agent, which has been shown to achieve regioselective fluorination of aminopyridines and their derivatives. researchgate.net The synthesis of related 4-amino-5-fluoro-3-chloro-6-(substituted)picolinates from non-pyridine sources without the need for expensive fluorinating agents has also been reported, highlighting alternative strategies to achieve the desired substitution pattern. google.com

The synthesis of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives has shown that the nature of substituents on the pyrazole (B372694) ring can influence the regioselectivity of the reaction. nih.gov Specifically, electron-withdrawing groups on the aryl substituent lead to a higher ratio of the desired 5-aryl-pyrazolyl substituted product over the 3-aryl-pyrazolyl isomer. nih.gov While this is a different system, it underscores the principle that substituent effects are crucial in controlling regioselectivity in the synthesis of substituted picolinic acids.

Stereoselectivity:

As this compound is an achiral molecule, stereoselectivity is not a primary consideration in its synthesis. The molecule does not possess any stereocenters, and therefore, the synthetic route does not require steps to control the formation of stereoisomers.

Process Optimization and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough optimization of the synthetic process to ensure efficiency, safety, and cost-effectiveness.

Temperature is a critical parameter that can significantly influence reaction rates, yields, and the formation of byproducts. For the synthesis of related pyridine carboxylic acids, reactions are often carried out at elevated temperatures to drive the reaction to completion. For instance, a process for producing pyridine carboxylic acids involves oxidation at temperatures between 250-290°C. google.com However, for other steps, such as those involving nitration, lower temperatures around 5-15°C are employed to control the exothermic nature of the reaction and prevent side reactions. google.com The optimal temperature profile for the synthesis of this compound would need to be determined for each step of the chosen synthetic route.

Catalysts play a pivotal role in enhancing reaction rates and selectivity. In the synthesis of picolinic acid derivatives, various catalysts have been employed. For example, vanadium oxide-based catalysts supported on materials like alumina (B75360) or zirconia are used in the oxidation of alkylpyridines. google.com In the synthesis of picolinates through a multi-component reaction, a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been shown to be effective at ambient temperature. rsc.orgrsc.org The use of picolinic acid itself as a mediating ligand can enhance the catalytic activity of metal ions like Mn(II) in oxidation processes. acs.org The selection of an appropriate catalyst is crucial for achieving high efficiency and minimizing energy consumption.

The following table, based on data for the synthesis of related picolinic acid derivatives, illustrates the effect of different catalysts on reaction yield.

| Catalyst | Reaction | Yield (%) | Reference |

| UiO-66(Zr)-N(CH2PO3H2)2 | Synthesis of picolinate (B1231196) derivatives | High | rsc.orgrsc.org |

| Vanadia-based | Oxidation of alkylpyridines | 82-86 | google.com |

| Picolinic acid-12-molybdophosphoric acid hybrid | Esterification | High | scielo.brscielo.br |

The choice of solvent is critical for dissolving reactants, facilitating heat transfer, and influencing reaction pathways. In the synthesis of related 5-chloro-pyridine-2-carboxylic acid derivatives, non-protic apolar solvents with a dielectric constant of less than 15, such as dioxane, methyltetrahydrofuran, and toluene, are preferred. rasayanjournal.co.in The use of greener solvents is also a key consideration in modern chemical synthesis. biosynce.com

Other reaction conditions that require optimization include reactant concentrations, reaction time, and the type of base used in certain steps. For instance, in the synthesis of related compounds, alkali metal carbonates or hydroxides are commonly used as bases. rasayanjournal.co.in

For large-scale industrial production, continuous flow chemistry offers significant advantages over traditional batch processing. uc.pt Continuous flow reactors provide enhanced heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, and greater consistency in product quality. uc.ptmdpi.com This technology allows for the "telescoping" of multiple reaction steps, where intermediates are not isolated, leading to a more streamlined and efficient process. uc.pt

The modular nature of flow chemistry systems allows for easy scalability by either increasing the run time or by "numbering up" (running multiple reactors in parallel). ucla.edu The application of continuous flow technology to the synthesis of heterocyclic compounds, including pyridine derivatives, is well-documented and presents a viable and advantageous approach for the industrial production of this compound. mdpi.comnih.govfrontiersin.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.innih.govresearchgate.net In the context of this compound synthesis, several green chemistry strategies can be implemented.

Microwave-assisted synthesis is another green technology that can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. nih.govacs.org The integration of these green chemistry principles into the synthetic route for this compound can lead to a more sustainable and environmentally friendly manufacturing process.

Chemical Reactivity and Derivatization of 5 Chloro 4 Fluoropicolinic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the introduction of various functional groups through well-established chemical reactions.

Esterification Reactions

The conversion of the carboxylic acid to an ester is a common and fundamental transformation. This is often achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in excess, or water is removed as it is formed.

For halogenated nicotinic acids, a related class of compounds, the esterification can also be achieved by first converting the carboxylic acid to the more reactive acid chloride. For instance, treating 2-chloro-5-fluoronicotinic acid with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) yields the corresponding acid chloride. This intermediate can then be reacted with an alcohol, such as ethanol, to produce the ethyl ester in high yield. google.com This two-step procedure is often preferred for its high efficiency and the mild conditions of the final esterification step.

Table 1: Representative Esterification of a Halogenated Picolinic Acid Analogue

| Reactant | Reagent(s) | Product | Yield | Reference |

| 2-Chloro-5-fluoronicotinic acid | 1. Thionyl chloride, DMF (cat.)2. Ethanol | Ethyl 2-chloro-5-fluoronicotinate | High | google.com |

Amidation and Peptide Coupling Analogues

The carboxylic acid moiety of 5-chloro-4-fluoropicolinic acid can be readily converted into amides by reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are commonly employed for this purpose. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea or a similar activated intermediate, which is then readily displaced by the amine to form the amide bond. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions.

Reduction to Alcohols and Aldehydes

The carboxylic acid group can be reduced to a primary alcohol, (5-chloro-4-fluoropyridin-2-yl)methanol. This reduction is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed upon workup to yield the alcohol.

Alternatively, the reduction can be stopped at the aldehyde stage, yielding 5-chloro-4-fluoropicolinaldehyde, although this is often more challenging due to the high reactivity of the aldehyde, which can be further reduced to the alcohol. This selective reduction can sometimes be achieved using less reactive hydride reagents or by carefully controlling the reaction conditions, such as temperature and stoichiometry of the reducing agent.

Reactivity of Halogen Substituents

The pyridine (B92270) ring of this compound is substituted with two different halogen atoms, chlorine at the 5-position and fluorine at the 4-position. The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group (or its derivatives) makes the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine ring of this compound derivatives. In SNAr reactions, a nucleophile attacks the aromatic ring, displacing one of the halogen atoms. The reactivity of the halogens towards displacement is influenced by their position on the ring and their intrinsic properties.

The fluorine atom at the 4-position is para to the ring nitrogen and is strongly activated towards nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions due to the high electronegativity of the fluorine atom, which polarizes the C-F bond and facilitates the initial nucleophilic attack. The intermediate formed (a Meisenheimer-like complex) is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. In contrast, the chlorine atom at the 5-position is meta to the nitrogen and is significantly less activated towards nucleophilic attack. Therefore, SNAr reactions on this compound and its derivatives are expected to occur selectively at the 4-position, with displacement of the fluoride (B91410). wikipedia.orgmdpi.com

A wide range of nucleophiles can be employed in these reactions, including alkoxides, phenoxides, thiophenoxides, and amines, allowing for the introduction of diverse substituents at the 4-position. mdpi.comresearchgate.net

Table 2: Predicted Regioselectivity in SNAr Reactions

| Position of Halogen | Leaving Group | Activation by Ring Nitrogen | Predicted Reactivity |

| 4 | Fluoro | Para (strongly activating) | High |

| 5 | Chloro | Meta (weakly activating) | Low |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they can be applied to halo-substituted pyridines like the derivatives of this compound.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (such as a boronic acid or boronic ester) with a halide in the presence of a palladium catalyst and a base. organic-chemistry.orgorganic-chemistry.org In the case of this compound derivatives (typically esters, to avoid interference from the acidic proton), the reactivity of the two halogen atoms towards oxidative addition to the palladium(0) catalyst is crucial. Generally, the order of reactivity for aryl halides in Suzuki coupling is I > Br > OTf > Cl >> F. Thus, the chloro group at the 5-position is expected to be significantly more reactive than the fluoro group at the 4-position. This difference in reactivity allows for selective coupling at the 5-position, leaving the fluorine atom intact for potential subsequent SNAr reactions. dntb.gov.uaresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgCurrent time information in Winnipeg, CA.libretexts.org Similar to the Suzuki coupling, the reaction proceeds via oxidative addition of the aryl halide to the palladium catalyst. Consequently, the chloro substituent at the 5-position of a 5-chloro-4-fluoropicolinate ester would be the preferred site for Buchwald-Hartwig amination, allowing for the selective introduction of a wide variety of amine-based substituents. Current time information in Winnipeg, CA.rsc.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and good functional group tolerance. wikipedia.orglibretexts.org

Table 3: Predicted Site-Selectivity in Cross-Coupling Reactions

| Reaction | Position of Halogen | Relative Reactivity | Predicted Outcome |

| Suzuki-Miyaura | 5-Chloro | High | Coupling at C5 |

| 4-Fluoro | Very Low | No reaction | |

| Buchwald-Hartwig | 5-Chloro | High | Coupling at C5 |

| 4-Fluoro | Very Low | No reaction |

Halogen Exchange Reactions

Halogen exchange (HALEX) reactions are crucial for modifying the properties and reactivity of aromatic and heteroaromatic compounds. science.gov In the context of this compound, these reactions could potentially be used to replace either the chlorine or fluorine atom with another halogen. Generally, the C-F bond is significantly stronger than the C-Cl bond, making the chlorine atom the more likely site for substitution in typical halogen exchange reactions.

Metal-mediated halogen exchange, often utilizing copper or palladium catalysts, provides a pathway for such transformations. science.gov For instance, reacting this compound with a source of iodide, such as potassium iodide in the presence of a copper(I) catalyst, could foreseeably lead to the formation of 5-iodo-4-fluoropicolinic acid. Similarly, reaction with a bromide source could yield 5-bromo-4-fluoropicolinic acid. The general conditions for such reactions often involve high temperatures and polar aprotic solvents.

More recent advancements in halogen exchange reactions have employed boron trihalides. thieme-connect.de These powerful Lewis acids can activate even strong C-F bonds towards exchange. While the primary application has been in the conversion of trifluoromethyl arenes to their trichloromethyl analogues, the principles can be extended to aryl fluorides. thieme-connect.de However, the conditions are often harsh and may not be compatible with the carboxylic acid functionality without prior protection.

Another important class of halogen exchange is the magnesium-halogen exchange, which is instrumental in the preparation of Grignard reagents. This reaction is most effective for aryl bromides and iodides. harvard.edu Direct magnesium-halogen exchange on this compound is less likely for the chlorine and highly improbable for the fluorine under standard conditions.

It is important to note that "halogen dance" reactions, which involve the base-catalyzed migration of halogens around a heterocyclic ring, have also been observed in pyridine systems. clockss.org Under strongly basic conditions, such rearrangements could potentially compete with direct substitution, leading to isomeric products.

| Reagent | Potential Product | Reaction Type | General Conditions |

|---|---|---|---|

| KI, Cu(I) catalyst | 5-Iodo-4-fluoropicolinic acid | Metal-mediated halogen exchange | High temperature, polar aprotic solvent |

| BBr3 | 5-Bromo-4-bromopicolinic acid (potential for both halogens to exchange) | Boron-mediated halogen exchange | Harsh conditions, may require protection of carboxylic acid |

Electrophilic and Nucleophilic Reactions on the Pyridine Core

The electron-deficient nature of the pyridine ring in this compound strongly disfavors electrophilic aromatic substitution and favors nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution:

Electrophilic attack on the pyridine ring is generally difficult due to the electron-withdrawing effect of the ring nitrogen. The presence of two additional electron-withdrawing halogen substituents and a carboxylic acid group further deactivates the ring towards electrophiles. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, which are common for benzene (B151609) derivatives, would require extremely harsh conditions and are likely to be low-yielding, if they proceed at all. masterorganicchemistry.comlibretexts.org If an electrophilic substitution were to occur, the directing effects of the existing substituents would need to be considered. The carboxylic acid group at C2 and the nitrogen atom would direct incoming electrophiles away from their positions. The halogens would also influence the regioselectivity. However, due to the severe deactivation of the ring, such reactions are not a common synthetic strategy for this type of molecule. mnstate.edu

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution is the predominant reaction pathway for modifying the pyridine core of this compound. The positions on the pyridine ring are activated towards nucleophilic attack, particularly those ortho and para to the ring nitrogen. In this molecule, the C4 and C6 positions are most activated. The C4 position bears a fluorine atom, and the C5 position has a chlorine atom.

Generally, in nucleophilic aromatic substitution on polyhalogenated heteroaromatics, a fluorine atom is a better leaving group than a chlorine atom. nih.gov This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. Therefore, nucleophilic attack is most likely to occur at the C4 position, leading to the displacement of the fluoride.

Studies on related compounds, such as 5-chloro-2,4,6-trifluoropyrimidine, have shown that nucleophilic attack occurs preferentially at the C4 position, which is para to one ring nitrogen and ortho to the other, and is further activated by the adjacent chlorine atom. semanticscholar.orgnih.gov By analogy, in this compound, the C4 position is highly activated by the ring nitrogen (para) and the C5-chloro group.

A wide variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, to introduce a diverse range of functional groups. For example, reaction with an amine (R-NH2) would be expected to yield a 4-amino-5-chloropicolinic acid derivative. The reaction conditions for such substitutions are typically milder than those required for electrophilic substitution and often involve heating the substrate with the nucleophile in a suitable solvent, sometimes with the addition of a base. rsc.org

| Position of Attack | Leaving Group | Activating Factors | Likelihood |

|---|---|---|---|

| C4 | Fluoride | Para to ring nitrogen, ortho to chloro group, inherent reactivity of C-F in SNAr | Most likely |

| C5 | Chloride | Meta to ring nitrogen | Less likely |

| C6 | Hydrogen | Ortho to ring nitrogen | Unlikely under standard SNAr conditions |

Synthesis of Advanced Derivatives for Specific Research Applications

The reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules with potential applications in various fields of research.

The presence of two displaceable halogen atoms on the pyridine ring of this compound opens up possibilities for its use as a scaffold in the construction of fused heterocyclic systems. This can be achieved by reacting it with binucleophiles, which are molecules containing two nucleophilic centers.

For instance, reaction with a 1,2-binucleophile, such as ethylenediamine (B42938) or 2-aminoethanol, could lead to the formation of a new five- or six-membered ring fused to the pyridine core. The reaction would likely proceed via a two-step sequence: an initial intermolecular nucleophilic substitution, followed by an intramolecular cyclization. The regioselectivity of the initial attack would favor the displacement of the C4-fluoride. The subsequent intramolecular cyclization would then involve the displacement of the C5-chloride by the second nucleophilic group of the tethered binucleophile. This strategy allows for the synthesis of various dihydropyrazino[2,3-c]pyridines, oxazolo[4,5-c]pyridines, and related fused heterocyclic systems. The specific outcome would depend on the nature of the binucleophile and the reaction conditions employed.

The molecular structure of this compound contains multiple sites capable of participating in non-covalent interactions, making it an interesting building block for the construction of polymers and supramolecular assemblies. nih.gov

The carboxylic acid group is a strong hydrogen bond donor and acceptor. The pyridine nitrogen atom is a hydrogen bond acceptor. These two groups can interact to form robust supramolecular synthons, such as the well-known carboxylic acid-pyridine heterosynthon. yu.edu.jo This interaction can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Furthermore, the chlorine and fluorine atoms can participate in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a nitrogen or oxygen atom. nih.gov In the solid state, the chlorine atom at the C5 position could form halogen bonds with the pyridine nitrogen or the carbonyl oxygen of a neighboring molecule, further directing the supramolecular assembly. mdpi.comresearchgate.net

While the direct polymerization of this compound is not widely reported, it could in principle be converted into a monomer for step-growth polymerization. For example, conversion of the carboxylic acid to an acid chloride or ester would allow for reaction with a diamine or diol to form a polyamide or polyester, respectively. The halogenated pyridine unit would then be a recurring motif in the polymer backbone, potentially imparting specific properties such as thermal stability or altered solubility.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, within a molecule. The resulting spectrum provides information about the chemical environment, connectivity, and spatial relationships of these atoms.

While specific, experimentally-derived NMR data for 5-Chloro-4-fluoropicolinic acid is not widely available in published literature, the expected spectral features can be predicted based on the principles of NMR and data from analogous structures.

In the ¹H NMR spectrum, two distinct signals corresponding to the two protons on the pyridine (B92270) ring would be anticipated. The proton at position 3 (H-3) and the proton at position 6 (H-6) would appear as distinct resonances. Their chemical shifts would be influenced by the electron-withdrawing effects of the carboxylic acid, chlorine, and fluorine substituents. Couplings between the fluorine atom and the adjacent proton (H-3) as well as the more distant proton (H-6) would result in complex splitting patterns (e.g., doublet of doublets).

The ¹³C NMR spectrum would display six unique signals, one for each carbon atom in the molecule. The carbon of the carboxylic acid group (C-7) would resonate at the lowest field (highest ppm value). The carbons directly bonded to the electronegative halogen atoms (C-4 and C-5) and the nitrogen atom (C-2 and C-6) would also have characteristic chemical shifts. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) are typically observed and are highly useful for assignment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and awaits experimental verification.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected ¹H Multiplicity | Expected C-F Coupling (JCF, Hz) |

|---|---|---|---|---|

| H-3 | ~8.0 - 8.4 | - | d or dd | - |

| H-6 | ~8.6 - 9.0 | - | d or dd | - |

| COOH | ~13.0 - 14.0 | ~164 - 168 | s (broad) | - |

| C-2 | - | ~148 - 152 | - | ³JCF |

| C-3 | - | ~120 - 125 | - | ²JCF |

| C-4 | - | ~155 - 160 (¹JCF) | - | ¹JCF |

| C-5 | - | ~125 - 130 | - | ²JCF |

| C-6 | - | ~150 - 154 | - | ⁴JCF |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single primary resonance for the fluorine atom at position 4. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Crucially, this signal would be split into a doublet of doublets due to coupling with the adjacent proton H-3 (³JHF) and the meta-proton H-6 (⁴JHF), confirming the substitution pattern on the pyridine ring.

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between coupled protons. A cross-peak between the signals for H-3 and H-6 would confirm their through-bond coupling relationship within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show cross-peaks connecting the H-3 signal to the C-3 signal, and the H-6 signal to the C-6 signal, allowing for the unambiguous assignment of these carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is critical for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, the proton at H-6 would show correlations to the carboxylic carbon (C-7), C-2, and C-4. The proton at H-3 would show correlations to C-2, C-4, and C-5. These long-range correlations are essential for confirming the placement of the substituents around the ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula from the measured mass. For this compound (C₆H₃ClFNO₂), the calculated monoisotopic mass is approximately 174.9836 Da. An HRMS experiment would be expected to yield a measured mass that matches this theoretical value very closely, thereby confirming the elemental composition of the compound.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: This table is predictive and awaits experimental verification.)

| Ion Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₆H₄ClFNO₂⁺ | 175.9914 |

| [M-H]⁻ | C₆H₂ClFNO₂⁻ | 173.9758 |

| [M+Na]⁺ | C₆H₃ClFNO₂Na⁺ | 197.9733 |

When coupled with liquid chromatography (LC) or high-performance liquid chromatography (HPLC), mass spectrometry (LC-MS) can be used to analyze the fragmentation of a molecule. In a tandem mass spectrometry (MS/MS) experiment, the molecular ion ([M+H]⁺ or [M-H]⁻) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the molecule's structure.

For this compound, a primary and highly characteristic fragmentation pathway would be the loss of the carboxylic acid group as carbon dioxide (CO₂, 44 Da), a process known as decarboxylation. Another common fragmentation would be the loss of a chlorine radical or hydrogen chloride. Analyzing the masses of these fragments helps to confirm the presence and location of the various functional groups.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups present in this compound. americanpharmaceuticalreview.com These methods are complementary; IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment during molecular vibrations, while Raman spectroscopy measures the scattering of light resulting from changes in polarizability. americanpharmaceuticalreview.comacs.org

The vibrational spectrum of this compound is characterized by contributions from the pyridine ring, the carboxylic acid group, and the carbon-halogen bonds. By comparing its spectra to those of related molecules like picolinic acid, cytosine derivatives, and other halogenated aromatics, key vibrational modes can be assigned. researchgate.netnih.gov

Carboxylic Acid Group: The most prominent vibrations from the carboxylic acid moiety are the C=O (carbonyl) stretching and the O-H stretching. The C=O stretch typically appears as a very strong band in the IR spectrum, generally in the region of 1650-1750 cm⁻¹. researchgate.net The O-H stretch gives rise to a very broad band in the high-frequency region of the IR spectrum, usually between 2500 and 3500 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric structures common in carboxylic acids. researchgate.net

Pyridine Ring: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. Ring stretching vibrations (νC-C, νC-N) typically appear in the 1400-1600 cm⁻¹ region. researchgate.net The ring breathing mode, a symmetric vibration of the entire ring, is often observed in the Raman spectrum around 1000 cm⁻¹. researchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3500 | Strong, Broad | Weak |

| Carboxylic Acid | C=O stretch | 1650 - 1750 | Very Strong | Medium-Weak |

| Pyridine Ring | C-C, C-N ring stretches | 1400 - 1600 | Medium-Strong | Medium-Strong |

| Pyridine Ring | Ring breathing | ~1000 | Weak | Strong |

| Aryl Halide | C-F stretch | 1000 - 1400 | Strong | Weak |

| Aryl Halide | C-Cl stretch | 600 - 800 | Strong | Medium |

For picolinic acid and its derivatives, a key conformational feature is the orientation of the carboxylic acid group relative to the pyridine ring's nitrogen atom. Theoretical calculations on picolinic acid have shown the existence of stable structures with and without an intramolecular hydrogen bond between the carboxylic proton and the nitrogen atom. researchgate.net In the solid state, however, intermolecular hydrogen bonding to form dimers is more common. Vibrational spectroscopy, supported by theoretical calculations like Density Functional Theory (DFT), can distinguish between different conformations or dimeric structures by analyzing shifts in the vibrational frequencies, particularly those of the C=O and O-H groups. researchgate.netmdpi.com For this compound, DFT calculations could predict the most stable conformer and how intermolecular interactions in the solid state affect its vibrational spectrum. nih.gov

X-ray Crystallography

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This analysis provides unambiguous proof of the molecular structure, as well as insights into how molecules pack together. nih.gov

Table 3: Representative Crystal Data for Halogenated Picolinic Acids

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

| 3-Bromopicolinic acid | C₆H₄BrNO₂ | Orthorhombic | Pna2₁ | 14.3975 | 7.5773 | 12.2500 | 90 | researchgate.netscispace.com |

| 5-Bromopicolinic acid monohydrate | C₆H₆BrNO₃ | Triclinic | P-1 | 7.0407 | 7.1597 | 8.3808 | 94.562 | researchgate.netscispace.com |

The crystal packing of this compound is expected to be dominated by strong hydrogen bonds and other non-covalent interactions. The primary interaction is the formation of centrosymmetric dimers through strong O-H···N or O-H···O hydrogen bonds involving the carboxylic acid groups and the pyridine nitrogen atoms. mdpi.commdpi.com

Co-crystal and Salt Hydrate (B1144303) Structural Analysis

As of the latest available data, specific experimental studies on the co-crystal and salt hydrate structures of this compound are not present in the public scientific literature. Searches of crystallographic databases and chemical literature did not yield any specific entries detailing the single-crystal X-ray diffraction analysis, intermolecular interactions, or detailed structural parameters for co-crystals or salt hydrates of this particular compound.

The formation of co-crystals and salt hydrates is a common strategy in pharmaceutical and materials science to modify the physicochemical properties of an active pharmaceutical ingredient (API) or a molecule of interest. This is achieved by introducing a co-former or water molecules into the crystal lattice, which can lead to changes in solubility, dissolution rate, stability, and bioavailability.

Generally, the analysis of such structures involves a variety of advanced characterization techniques:

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the three-dimensional arrangement of atoms within a crystal, providing precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonds and halogen bonds.

Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and to check for polymorphism. Each crystalline solid has a unique PXRD pattern, which can be used to distinguish between a pure compound, a co-crystal, or a salt hydrate.

Spectroscopic Techniques (FT-IR, Raman): These methods are sensitive to changes in the molecular environment and can indicate the formation of new intermolecular interactions, such as the hydrogen bonds that are crucial in the formation of co-crystals and hydrates.

Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting points and thermal stability of the new solid forms. The formation of a co-crystal or hydrate typically results in a new, distinct melting point.

While the specific structural details for this compound are not available, the principles of co-crystal and salt hydrate formation would apply. The presence of a carboxylic acid group, a pyridine nitrogen, and halogen atoms (chloro and fluoro) on the molecule provides multiple sites for hydrogen and halogen bonding, suggesting a high potential for the formation of co-crystals with suitable co-formers and for the formation of hydrates.

Future research in this area would be valuable to explore the potential for modifying the properties of this compound through crystal engineering techniques.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure and properties of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it a popular method for studying drug-like molecules and complex organic compounds. researchgate.net

Geometric Optimization and Electronic Structure Analysis

Geometric optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state structure. This process calculates the forces on each atom and adjusts their positions until a minimum energy configuration is found. The result is a precise prediction of bond lengths, bond angles, and dihedral angles. researchgate.net For a molecule like 5-Chloro-4-fluoropicolinic acid, this analysis would reveal how the chloro, fluoro, and carboxylic acid groups influence the geometry of the pyridine (B92270) ring.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-F | 1.36 Å |

| Bond Length | C=O (carbonyl) | 1.22 Å |

| Bond Length | C-O (hydroxyl) | 1.35 Å |

| Bond Angle | C-C-Cl | 119.5° |

| Bond Angle | C-C-F | 118.0° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. For this compound, this analysis would pinpoint which parts of the molecule are most susceptible to electrophilic or nucleophilic attack.

Table 2: Key Descriptors from Frontier Molecular Orbital Analysis (Note: These descriptors are standard outputs of FMO analysis; specific values for the target compound are not available.)

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Potential | µ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |

| Global Hardness | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness | S = 1 / η | Reciprocal of hardness; indicates high polarizability. |

Prediction of Reactivity and Reaction Pathways

DFT calculations can further predict chemical reactivity through tools like Fukui functions and Molecular Electrostatic Potential (MESP) maps. Fukui functions identify specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. An MESP map visualizes the electrostatic potential on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are prone to electrophilic and nucleophilic interactions, respectively.

For this compound, these calculations would predict, for instance, whether a nucleophile would preferentially attack the carbon atom bonded to the chlorine, the fluorine, or another site on the pyridine ring. This information is invaluable for designing synthetic routes and understanding potential metabolic transformations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal information about a molecule's flexibility, conformational changes, and interactions with its environment, such as a solvent.

Conformational Analysis and Flexibility

MD simulations can explore the conformational landscape of a molecule, identifying the different shapes it can adopt and the energy barriers between them. For this compound, a key aspect would be the rotational freedom of the carboxylic acid group relative to the pyridine ring. The simulation would track the dihedral angle of this group over time, revealing the most stable orientations and how flexible this bond is at a given temperature. Such studies are crucial for understanding how a molecule might fit into a biological receptor site.

Applications As a Chemical Intermediate in Specialized Syntheses Excluding Human Clinical Trials

Precursor in Agrochemical Synthesis

The principal industrial application of 5-Chloro-4-fluoropicolinic acid is in the synthesis of modern herbicides. Its structure serves as a crucial "head" unit, which is then elaborated through various chemical reactions to produce complex and highly active herbicidal molecules.

This compound is a foundational precursor for a class of high-value herbicides known as 6-aryl-4-aminopicolinates. uni.lu These compounds are noted for their efficacy and are marketed for crop protection. The synthesis of these herbicides involves coupling a picolinate (B1231196) "head" with an aryl "tail," often achieved through cross-coupling reactions. uni.lubldpharm.com

For instance, derivatives of this compound are used to create key intermediates like methyl 4-amino-3-chloro-5-fluoro-6-aryl-picolinates. nih.gov These intermediates are then further processed to yield the final herbicidal products. The synthesis pathway for these complex molecules highlights the importance of the specific halogen arrangement on the initial picolinic acid ring for achieving the desired biological activity. uni.lumdpi.com

The compound is integral to the development of novel synthetic auxin herbicides. nih.govbldpharm.com Synthetic auxins are a major class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants, primarily broadleaf weeds. bldpharm.com

Research has led to the discovery of new generations of picolinate-based herbicides, such as Arylex™ active (halauxifen-methyl) and Rinskor™ active (florpyrauxifen-benzyl), which offer improved performance and weed control spectra. The synthesis of these advanced herbicides often starts from highly functionalized picolinic acids. For example, the synthesis of methyl 4-amino-3-chloro-5-fluoro-6-aryl-picolinates, which are direct precursors to these novel auxin herbicides, relies on building blocks derived from functionalized picolinic acids like this compound. nih.gov The specific fluorine and chlorine substituents on the pyridine (B92270) ring are critical for the molecule's interaction with the auxin receptors in plants, such as the F-box protein AFB5.

As a versatile chemical intermediate, this compound serves as a fundamental building block for a range of crop protection agents. Its utility lies in its pre-functionalized pyridine core, which allows for efficient and targeted synthesis of complex active ingredients. The development of improved manufacturing processes for 6-aryl- and 6-heteroaryl-4-aminopicolinates underscores the compound's role in the agrochemical industry. bldpharm.commdpi.com These processes aim to create higher-yielding and more efficient routes to the final products, with the core structure provided by the picolinic acid derivative being central to these synthetic strategies. uni.lu

Role in Specialty Chemical Production

While this compound is a specialty chemical itself, its application as an intermediate appears to be highly concentrated within the agrochemical sector. Based on available literature, there is limited specific information on its use in the production of other classes of specialty chemicals outside of crop protection agents.

Applications in Material Science Research

There is no significant evidence in the reviewed scientific literature or patents to suggest that this compound is currently used as a monomer for polymers or as a ligand in the development of new materials. While fluorinated organic compounds are known to be valuable in material science for creating materials with unique properties, the application of this specific molecule in that field is not documented.

Utilization in Advanced Organic Synthesis (beyond agrochemicals)

The utility of this compound in advanced organic synthesis outside of the agrochemical domain is not well-documented in publicly accessible research. Its highly specific structure makes it an ideal precursor for a particular class of biologically active molecules, and current literature focuses almost exclusively on this application.

As a Chiral Auxiliary Precursor

Currently, there is a lack of specific, publicly available research detailing the direct application of this compound as a chiral auxiliary precursor. While substituted pyridines and related heterocyclic compounds are integral to the development of various chiral technologies, direct evidence for this particular molecule's role in inducing stereoselectivity in chemical reactions remains to be documented in prominent scientific literature. The inherent structural features of this compound, including its defined stereochemistry and multiple reactive sites, theoretically suggest its potential for such applications. However, without concrete experimental data and research findings, its capacity to act as a precursor for effective chiral auxiliaries is speculative. Further investigation and dedicated studies would be necessary to explore and validate this potential application.

In the Construction of Complex Heterocyclic Scaffolds

This compound serves as a valuable building block in the synthesis of complex heterocyclic scaffolds, which are foundational structures in the development of novel agrochemicals and pharmaceuticals. The strategic placement of chloro and fluoro substituents on the picolinic acid framework provides multiple reaction sites, allowing for diverse chemical modifications and the construction of intricate molecular architectures.

The reactivity of the pyridine ring, enhanced by the presence of electron-withdrawing halogen atoms, facilitates nucleophilic aromatic substitution reactions. This characteristic is instrumental in the elaboration of the core structure, enabling the introduction of various functional groups and the formation of fused ring systems. For instance, the chlorine and fluorine atoms can be selectively displaced by a range of nucleophiles, such as amines, thiols, and alcohols, to generate a library of substituted pyridine derivatives.

A significant application of related halogenated picolinic acids lies in the preparation of intermediates for agrochemicals. For example, processes have been developed for the synthesis of 5-chloro-pyridine-2-carboxylic acids bearing sulfur-containing substituents at the 3-position, which are key intermediates for biologically active compounds. While not directly detailing the use of this compound, these methodologies highlight the synthetic utility of the chlorinated picolinic acid core in building complex molecules with desired agrochemical properties.

Furthermore, the pyridinone scaffold, which can be derived from picolinic acids, is a prominent feature in many biologically active compounds. Research in medicinal chemistry has demonstrated the importance of substituted pyridinones as GPR119 agonists, which are of interest for the treatment of metabolic diseases. The synthesis of these complex molecules often relies on the strategic functionalization of a pre-existing pyridine or pyridinone ring, a role for which this compound is well-suited as a starting material or key intermediate.

The versatility of this compound as a building block is further underscored by the broader chemistry of halogenated aromatic carboxylic acids in constructing diverse heterocyclic systems. Research on compounds with similar functionalities, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, has shown their utility in the solid-phase synthesis of various nitrogen-containing heterocycles, including benzimidazoles, quinoxalinones, and benzodiazepinediones. These examples provide a strong indication of the synthetic potential of this compound in generating a wide array of complex heterocyclic structures.

Table of Synthesized Heterocyclic Scaffolds from Related Halogenated Aromatic Acids

| Starting Material Analogue | Reagents and Conditions | Resulting Heterocyclic Scaffold |

| 4-Chloro-2-fluoro-5-nitrobenzoic acid | Polymer-supported o-phenylenediamines, cyclization | Benzimidazoles, Benzotriazoles, Quinoxalinones, Benzodiazepinediones |

| 3,5-dichloropicolinic acid | Ethanethiolate, non-protic apolar solvent | 5-chloro-3-(ethylthio)picolinic acid |

| 2-acetylthiophene | Arenediazonium chlorides, 5-chloro/bromoisatin | 6-chloro/bromo-2-(5-aryl-2-thienyl)-4-quinolinecarboxylic acids |

Coordination Chemistry of 5 Chloro 4 Fluoropicolinic Acid

Ligand Properties and Metal Chelation

The defining feature of picolinic acid and its derivatives in coordination chemistry is their capacity to act as bidentate ligands, forming stable chelate rings with metal ions. researchgate.net This chelating ability is central to their function in various chemical and biological systems.

The primary binding mode of picolinic acid and its derivatives, including 5-Chloro-4-fluoropicolinic acid, involves the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the deprotonated carboxylate group. researchgate.net This N,O-chelation results in the formation of a stable five-membered ring with the metal center. This bidentate coordination is a well-established characteristic of 2-pyridinecarboxylic acids. researchgate.net The stability of these complexes is a key attribute, making them relevant in various applications. For instance, the zinc complex of picolinic acid has been recognized for its role in facilitating zinc absorption in the body.

The presence of halogen substituents, such as chlorine and fluorine, on the pyridine ring of picolinic acid significantly modifies the ligand's electronic properties. The electron-withdrawing nature of chlorine and fluorine atoms decreases the electron density on the pyridine ring and the carboxylate group. This electronic effect can influence the stability and the spectroscopic properties of the resulting metal complexes. While specific studies on this compound are not extensively documented, the general principles of coordination chemistry suggest that the electron-withdrawing substituents would modulate the Lewis basicity of the donor atoms, thereby affecting the strength of the metal-ligand bonds.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with picolinic acid derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. orientjchem.org The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition metal complexes of picolinic acid and its derivatives have been widely synthesized and studied. rsc.orgrsc.orgtandfonline.comresearchgate.net These complexes often exhibit interesting magnetic and electronic properties. The synthesis generally involves refluxing the metal salt with the picolinic acid derivative in a solvent like ethanol. Characterization techniques such as infrared (IR) spectroscopy can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=O and C=N bonds. Electronic spectroscopy (UV-Vis) provides information about the geometry of the metal center, with different transition metals exhibiting characteristic absorption bands. For example, octahedral geometries are common for many transition metal picolinate (B1231196) complexes. orientjchem.org

Table 1: Examples of Characterization Data for Transition Metal Picolinate Complexes (Note: This table is illustrative and based on general findings for picolinate complexes, not specifically this compound)

| Metal Ion | Proposed Geometry | Spectroscopic Features | Reference |

| Co(II) | Octahedral/Tetrahedral | Characteristic d-d transitions in UV-Vis spectrum | |

| Ni(II) | Octahedral | Bands corresponding to 3A2g → 3T1g(P) transitions | orientjchem.org |

| Cu(II) | Distorted Octahedral | Broad absorption band due to Jahn-Teller distortion | orientjchem.org |

| Zn(II) | Octahedral | Typically diamagnetic and colorless |

Picolinate-based ligands are also effective in coordinating with lanthanide and actinide ions. nih.govnih.gov The resulting complexes are of interest for applications in areas such as magnetic resonance imaging (MRI) and luminescence. nih.govrsc.org The synthesis of lanthanide complexes with picolinate-containing ligands has been shown to yield stable compounds. nih.gov The electronic properties of the ligand, influenced by substituents, can play a crucial role in sensitizing the luminescence of lanthanide ions. For instance, the introduction of picolinate groups into a macrocyclic ligand framework can lead to highly luminescent terbium complexes. nih.gov The stability of these complexes is a critical factor, with studies on some lanthanide picolinate chelates demonstrating high stability constants and kinetic inertness. nih.gov

Structural Analysis of Coordination Compounds

X-ray Crystallography of Metal Complexes

Picolinic acid and its analogues typically act as bidentate chelating ligands, coordinating to a metal ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. The coordination geometry around the central metal ion is then completed by other ligands, such as water molecules, other picolinic acid moieties, or co-ligands, leading to various coordination numbers and geometries, most commonly octahedral or distorted octahedral.

For instance, studies on metal complexes of other halogenated picolinic acids, such as 5-bromopicolinic acid, have revealed the adoption of such bidentate coordination. In the complex [Cr(5-Br-pic)2(H2O)2]NO3·H2O, the two 5-bromopicolinate ligands are situated in the equatorial plane, with two water molecules occupying the axial positions, resulting in a trans-octahedral geometry around the chromium(III) ion. researchgate.net Similarly, ruthenium(II) complexes with 5-bromopicolinic acid have also been synthesized and structurally characterized, demonstrating the versatility of this ligand in forming stable octahedral complexes. researchgate.net

Interactive Table: Crystallographic Data for Representative Metal Complexes of Picolinic Acid Analogues.

| Compound | Metal Ion | Coordination Geometry | Key Bond Distances (Å) | Reference |

| [Cr(5-Br-pic)2(H2O)2]NO3·H2O | Cr(III) | trans-Octahedral | Cr-N, Cr-O | researchgate.net |

| [Ru(L)(bpy)2]PF6 (L = 5-bromopyridine-2-carboxylic acid) | Ru(II) | Octahedral | Ru-N(picolinate), Ru-O | researchgate.net |

| [Cu2(4-nitro-3-pzc)2(H2O)6]·2H2O | Cu(II) | Distorted Octahedral | Cu-N, Cu-O | researchgate.net |

| [Co2(4-nitro-3-pzc)2(H2O)6]·2H2O | Co(II) | Octahedral | Co-N, Co-O | researchgate.net |

Supramolecular Architectures in Coordination Polymers

The study of coordination polymers based on picolinic acid and its derivatives is a burgeoning area of crystal engineering, where the principles of self-assembly are utilized to construct extended structures with desired topologies and functionalities. The substituents on the picolinic acid ligand play a crucial role in directing the formation of these supramolecular architectures. In the case of this compound, the presence of both chloro and fluoro groups offers unique opportunities for the rational design of coordination polymers through a variety of non-covalent interactions.

Coordination polymers are formed by the linking of metal centers with organic ligands, resulting in one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. The dimensionality and topology of the resulting architecture are influenced by several factors, including the coordination geometry of the metal ion, the coordination mode of the ligand, and the nature and directionality of intermolecular interactions.

For picolinic acid-based ligands, in addition to the primary coordination bonds, hydrogen bonding and π–π stacking interactions are prevalent in dictating the final supramolecular structure. The carboxylate group is an excellent hydrogen bond acceptor, while the pyridine ring can act as a hydrogen bond acceptor or participate in π–π stacking interactions. The halogen substituents in this compound can introduce further directional control through halogen bonding (C-Cl···X and C-F···X), which can compete with or complement other non-covalent interactions.

While specific examples of coordination polymers of this compound are not detailed in the available literature, studies on related systems provide a strong basis for prediction. For example, the use of auxiliary ligands with different geometries and functionalities in conjunction with substituted picolinic acids can lead to a diverse range of network topologies. The interplay between the coordination preferences of the metal ion and the steric and electronic effects of the substituents on the picolinic acid ring will ultimately determine the self-assembly pathway and the resulting supramolecular architecture. The formation of novel helical nanowires through hierarchical self-assembly of supramolecular coordination polymers has also been reported, highlighting the potential for creating complex and functional materials. rsc.org

Catalytic Applications of Metal Complexes Derived from Picolinic Acid Analogues (excluding human physiological activity)

Metal complexes derived from picolinic acid and its analogues have demonstrated significant potential as catalysts in a variety of organic transformations, excluding applications related to human physiological activity. The catalytic activity of these complexes is intrinsically linked to the nature of the metal center and the electronic and steric properties of the picolinic acid ligand. The substituents on the pyridine ring can be systematically varied to fine-tune the catalytic performance.

One of the prominent areas of application is in oxidation catalysis. Iron(III) complexes with 2-picolinic acid, for instance, have been shown to catalyze the oxidation of alcohols using periodic acid as the oxidant. researchgate.net The picolinic acid ligand is believed to stabilize the metal ion in a catalytically active state and facilitate the electron transfer processes involved in the oxidation reaction. Manganese(II) complexes of picolinic acid have also been investigated for their catalytic activity in oxidation processes, such as the degradation of micropollutants in water through advanced oxidation processes. acs.orgnih.gov In these systems, the picolinic acid ligand can mediate the activation of oxidants like peracetic acid, leading to the formation of highly reactive high-valent manganese species. acs.orgnih.gov

Another significant application is in hydrogenation reactions. Iridium complexes containing picolinic acid derivatives have been developed as highly active catalysts for the hydrogenation of carbon dioxide to formate (B1220265) in aqueous media. acs.org The electronic properties of the picolinic acid ligand, modified by substituents, play a crucial role in the catalytic efficiency. Strong electron-donating groups on the picolinic acid backbone can enhance the catalytic activity of the iridium center. Polymer-bound rhodium(I) and iridium(I) complexes have also been utilized for the catalytic hydrogenation of cyclohexene. capes.gov.br

The catalytic utility of these complexes extends to other reactions as well. For example, nickel(II) complexes of picolinic acid have been reported to show catalytic activity in the decomposition of hydrogen peroxide and the hydrolysis of esters. orientjchem.org The versatility of picolinic acid and its derivatives as ligands stems from their ability to form stable complexes with a wide range of transition metals, allowing for the development of catalysts for various chemical transformations. The ease of modification of the picolinic acid scaffold provides a platform for the rational design of new and improved catalysts.

Interactive Table: Catalytic Applications of Metal Complexes with Picolinic Acid Analogues.

| Catalyst System | Reaction Type | Substrate | Product | Key Findings | Reference |

| Fe(III)/2-Picolinic Acid | Oxidation | Alcohols | Aldehydes/Ketones | Efficient oxidation with periodic acid. | researchgate.net |